molecular formula C12H20O3 B14512478 Methyl 7-oxo-4-(propan-2-yl)oct-2-enoate CAS No. 63551-29-1

Methyl 7-oxo-4-(propan-2-yl)oct-2-enoate

Cat. No.: B14512478
CAS No.: 63551-29-1
M. Wt: 212.28 g/mol
InChI Key: IGQHLPGHWRBREA-UHFFFAOYSA-N
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Description

Methyl 7-oxo-4-(propan-2-yl)oct-2-enoate is a methyl ester characterized by a conjugated enoate system (C=C double bond), a ketone group at the 7th position, and an isopropyl substituent at the 4th position of an eight-carbon chain. The presence of both electron-withdrawing (keto) and bulky (isopropyl) groups may influence its reactivity, solubility, and biological activity compared to analogous esters.

Properties

CAS No.

63551-29-1

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 7-oxo-4-propan-2-yloct-2-enoate

InChI

InChI=1S/C12H20O3/c1-9(2)11(6-5-10(3)13)7-8-12(14)15-4/h7-9,11H,5-6H2,1-4H3

InChI Key

IGQHLPGHWRBREA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC(=O)C)C=CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-oxo-4-(propan-2-yl)oct-2-enoate can be achieved through various synthetic routes. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by esterification. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction efficiency. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxo-4-(propan-2-yl)oct-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 7-oxo-4-(propan-2-yl)oct-2-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-oxo-4-(propan-2-yl)oct-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Structural Analysis Techniques

The SHELX suite (e.g., SHELXL, SHELXD) is widely used for small-molecule crystallography, including refinement of ester derivatives .

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